Acyclic amines fail to provide the steric & electronic requirements for N-1 cyclopropyl introduction in fluoroquinolone APIs, compromising antibacterial potency. Cyclopropylamine (CAS 765-30-0) solves this:
Cyclopropylamine (CAS 765-30-0) is a primary aliphatic cyclic amine characterized by its highly strained three-membered carbon ring. In industrial procurement, it serves as an indispensable building block for the synthesis of high-value active pharmaceutical ingredients (APIs) and advanced agrochemicals . As a clear, volatile liquid, it provides a unique combination of steric constraint and distinct electronic properties that cannot be replicated by linear or branched acyclic amines. Its primary commercial value lies in its ability to introduce the cyclopropyl moiety into complex molecules, a structural feature that is critical for maximizing the target binding affinity and metabolic stability of downstream products [1].
Replacing cyclopropylamine with its closest acyclic analog, isopropylamine, fundamentally compromises both synthesis pathways and final product efficacy. The cyclopropyl ring possesses increased s-character in its C-H bonds, which significantly reduces the basicity of the amine (pKa ~9.10) compared to isopropylamine (pKa ~10.63) [1]. This 1.5-unit pKa difference drastically alters nucleophilic substitution kinetics during API manufacturing. Furthermore, in pharmaceutical applications, the cyclopropyl group provides a precise balance of lipophilicity and steric bulk that acyclic groups cannot match. Substituting cyclopropylamine with isopropylamine during precursor selection yields sterically suboptimal moieties that severely diminish target binding, such as DNA gyrase inhibition in antibiotics, rendering the resulting compounds clinically inferior [2].
In the synthesis of fluoroquinolone antibiotics, the choice of the N-1 substituent dictates antibacterial activity. Structure-activity relationship (SAR) studies reveal that incorporating a cyclopropyl group at the N-1 position yields significantly higher potency against mycobacteria and Gram-negative pathogens compared to acyclic or larger cyclic analogs [1]. The antimycobacterial activity imparted by the N-1 substituent strictly follows the order: cyclopropyl > ethyl ≈ cyclobutyl > isopropyl. Procuring isopropylamine instead of cyclopropylamine results in a sterically suboptimal N-1 moiety, leading to weaker DNA gyrase inhibition and substantially higher Minimum Inhibitory Concentrations (MICs) [1].
| Evidence Dimension | Antimycobacterial / Antibacterial Potency (N-1 Substitution SAR) |
| Target Compound Data | Cyclopropyl group maximizes potency (Ranked #1 in SAR for this subset) |
| Comparator Or Baseline | Isopropyl or ethyl groups |
| Quantified Difference | Cyclopropyl > ethyl ≈ cyclobutyl > isopropyl in SAR potency rankings |
| Conditions | In vitro MIC evaluation against Mycobacterium and ESKAPE pathogens |
For pharmaceutical procurement, cyclopropylamine is non-negotiable for synthesizing first-line fluoroquinolones, as acyclic amine substitutes yield APIs with inferior clinical efficacy.
Cyclopropylamine is the specific amine required for the high-yield synthesis of the triazine insecticide cyromazine. Industrial protocols reacting cyanuric chloride with cyclopropylamine and ammonia achieve cyromazine yields exceeding 90-96% with high purity (>99%) [1]. Attempting to substitute cyclopropylamine with isopropylamine alters the substitution pattern entirely, yielding cyprazine—an obsolete post-emergence herbicide—rather than the highly effective dipteran growth regulator cyromazine [2].
| Evidence Dimension | Agrochemical Product Identity and Yield |
| Target Compound Data | Yields Cyromazine (insecticide) at >90-96% yield |
| Comparator Or Baseline | Isopropylamine |
| Quantified Difference | Isopropylamine yields Cyprazine (obsolete herbicide), completely changing the product class and commercial viability |
| Conditions | Stepwise amination of cyanuric chloride under controlled temperatures |
Agrochemical manufacturers must procure cyclopropylamine specifically to produce cyromazine; acyclic analogs produce entirely different, commercially obsolete chemical entities.
Cyclopropylamine exhibits distinct physicochemical properties that influence industrial processability compared to its acyclic analog isopropylamine. The increased s-character of the cyclopropyl ring carbon lowers the amine's basicity, resulting in a pKa of approximately 9.10, compared to 10.63 for isopropylamine [1]. This reduced basicity minimizes unwanted side reactions in complex multi-step syntheses. Additionally, cyclopropylamine has a boiling point of 49–50 °C, which is significantly higher than that of isopropylamine (31–32 °C) . This higher boiling point reduces evaporative losses and flammability risks during room-temperature handling and large-scale formulation.
| Evidence Dimension | Boiling Point and pKa |
| Target Compound Data | Boiling point 49–50 °C; pKa ~9.10 |
| Comparator Or Baseline | Isopropylamine (Boiling point 31–32 °C; pKa ~10.63) |
| Quantified Difference | +18 °C higher boiling point; ~1.5 units lower pKa |
| Conditions | Standard atmospheric pressure (boiling point) and aqueous conditions at 25 °C (pKa) |
The higher boiling point simplifies liquid handling and storage at scale, while the lower pKa offers tunable reactivity in nucleophilic aromatic substitutions.
Cyclopropylamine is the essential precursor for introducing the N-1 cyclopropyl group in broad-spectrum antibiotics like ciprofloxacin and moxifloxacin. This specific substitution maximizes DNA gyrase inhibition and overall antibacterial potency against Gram-negative pathogens, making it irreplaceable in pharmaceutical procurement [1].
It serves as the core building block for synthesizing cyromazine, a highly specific insect growth regulator. The use of cyclopropylamine ensures high-yield (>90%) production of the target insecticide, whereas acyclic amines yield obsolete herbicides [2].
Cyclopropylamine is utilized as a highly effective amine donor in the biocatalytic reductive amination of ketones. Its specific steric profile and basicity make it an ideal reagent for screening against novel IRED panels to synthesize complex pharmaceutical intermediates [3].
Flammable;Corrosive;Irritant